![molecular formula C10H5ClN4O2 B3008503 2-[(4-Chloro-2-nitroanilino)methylene]malononitrile CAS No. 1024246-39-6](/img/structure/B3008503.png)
2-[(4-Chloro-2-nitroanilino)methylene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chloro-2-nitroanilino)methylene]malononitrile (2-CNM) is a versatile organic compound with a wide range of applications in research and industry. It is used in organic synthesis, as a reagent in organic reactions, and as an intermediate in the manufacture of various organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. Due to its unique properties, 2-CNM has become increasingly popular in scientific research and industrial applications.
Applications De Recherche Scientifique
Synthesis and Material Applications
Synthesis of Functionalized Tetraphenylchlorins : The compound has been used in the synthesis of novel cyclopropachlorins or functionalized trans-chlorins. These were achieved through a sequential Michael addition and rare nucleophilic displacement of a secondary nitro group (Jaquinod, Gros, Khoury, & Smith, 1996).
Production of Disperse Dyes : Malononitrile, a component of the compound, is used in the synthesis of disperse dyes for application on polyester and nylon fabrics. These dyes show deeper colors and better fastness to wash, light, and perspiration (Lams, Nkeonye, Bello, Yakubu, & Lawal, 2014).
Rapid Synthesis Methodology : This compound serves as a precursor in the synthesis of quinoline derivatives with biological activities. A novel synthesis method at room temperature is highlighted for its industrial-scale production potential (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).
Biological and Medicinal Applications
Synthesis of Antioxidant Molecules : A green and efficient methodology has been developed for constructing 2-[(1,3-diaryl-4-pyrazolyl)methylene]malononitriles, which are potent antioxidant molecules (Jayalakshmi, Stalindurai, Karuppasamy, Sivaramakarthikeyan, Devadoss, & Ramalingan, 2015).
Synthesis of Pyrazolo [5, 1-c] [1, 2, 4] Triazines : The compound is used as a key intermediate in synthesizing these triazines, which have shown antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (Al-Adiwish, Abubakr, & Alarafi, 2017).
Chemical Synthesis and Reactions
Asymmetric Michael Addition Reactions : The compound is relevant in the study of thiourea-catalyzed asymmetric Michael addition reactions, demonstrating its utility in complex chemical syntheses (Inokuma, Hoashi, & Takemoto, 2006).
Synthesis of Iminocoumarins : The compound has been used in the Knoevenagel reaction to produce iminocoumarins and coumarins, highlighting its versatility in chemical transformations (Volmajer, Toplak, Leban, & Marechal, 2005).
Propriétés
IUPAC Name |
2-[(4-chloro-2-nitroanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4O2/c11-8-1-2-9(10(3-8)15(16)17)14-6-7(4-12)5-13/h1-3,6,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMQNCQAMOOXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-2-nitroanilino)methylene]malononitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3008420.png)
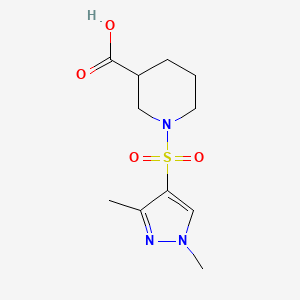
![5-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B3008423.png)
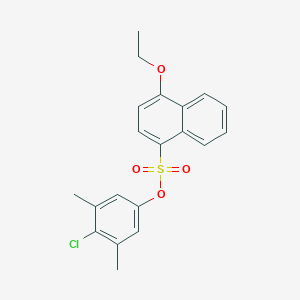
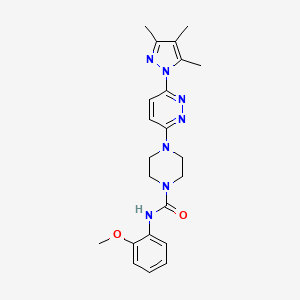
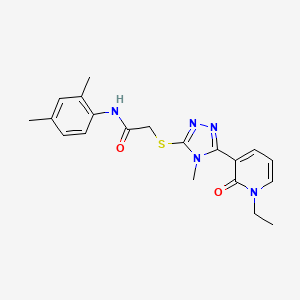
![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)
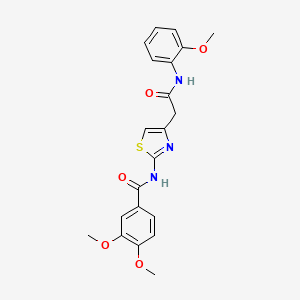
![2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008430.png)

![(2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3008434.png)
![3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B3008435.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B3008441.png)